4-Amino-2-chloropyridin-1-ium-1-olate
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Overview
Description
4-Amino-2-chloropyridin-1-ium-1-olate is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is also known by its CAS number 802844-83-3 . The compound’s IUPAC name is 2-chloro-1-hydroxypyridin-4-imine .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-chloropyridin-1-ium-1-olate includes a pyridine ring with a chlorine atom and an amino group attached to it . The compound’s canonical SMILES representation is C1=CN(C(=CC1=N)Cl)O .Physical And Chemical Properties Analysis
The compound has a number of computed properties, including a topological polar surface area of 47.3Ų . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 2 . The compound is canonicalized and has a complexity of 197 .Scientific Research Applications
Synthesis and Fungicidal Activity
Research has focused on synthesizing and testing compounds for their fungicidal properties. A study synthesized 4-acetyl-3-(2-aryl-2-oxoethyl)-1-phenyl-1Н-1,2,3-triazol-3-ium-5-olates and their derivatives, finding some compounds that significantly inhibited the growth of various fungal strains, indicating potential applications in agriculture and pharmaceuticals for controlling phytopathogenic fungi (Khazhieva et al., 2018).
Crystal Structure Analysis
Another study explored the crystal structure of a related compound to understand its molecular interactions, which could provide insights into the design of new materials with specific properties. The research highlights the importance of supramolecular chemistry in generating hydrogen-bonded systems that could have implications in drug design and material science (Belay, Venter, & Alexander, 2020).
Cation Tautomerism and Molecular Recognition
Investigations into pyrimidines, which share structural similarities, have shown that their tautomeric forms can significantly influence molecular recognition processes, crucial for pharmaceuticals' targeted action. Understanding these processes can aid in the development of more effective drugs (Rajam et al., 2017).
Selective Covalent Protein Modification
Studies on 4-halopyridines, including 4-Amino-2-chloropyridin-1-ium-1-olate derivatives, have explored their potential as selective, tunable, and switchable covalent protein modifiers. This research could significantly impact the development of chemical probes for biological research, offering tools to study protein function and interaction (Schardon et al., 2017).
Complexation and Antibacterial Activity
The ability of similar compounds to form complexes with nucleotide bases or transition metal ions has been studied for their potential antibacterial activity. These findings could lead to the development of new antibiotics or metal-based drugs with specific mechanisms of action (Khan et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-hydroxypyridin-4-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3-4(7)1-2-8(5)9/h1-3,7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPPXLXHVYPRHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=CC1=N)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloropyridin-1-ium-1-olate |
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